Unithiol

准备方法

二巯基丙醇可以通过多种方法合成。一种常见的合成路线是在受控条件下,使2,3-二巯基丙醇与亚硫酸钠反应。该反应通常需要碱性环境和适宜的温度以确保形成所需产物。工业生产方法通常涉及在反应器中进行大规模合成,然后进行提纯步骤以获得纯净的最终产物 .

化学反应分析

Chemical Reactions of Unithiol

This compound participates in several significant chemical reactions:

- Chelation: this compound acts as a chelating agent, forming complexes with various metals. It can bind heavy metals through coordination bonds using its thiol groups at the active sites of metal ions.

- Inhibition of Metallo-β-Lactamases: this compound can inhibit metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics. It acts as a competitive inhibitor of MBLs like NDM-1 and VIM-2.

- Oxidation, Reduction, and Substitution: The thiol groups in this compound are relatively stable but can undergo oxidation under alkaline conditions (pH > 7). The vicinal thiol groups also contribute antioxidant activity under certain conditions.

This compound as an Inhibitor of Metallo-β-Lactamases

This compound's inhibitory effect against MBL NDM-1 results from its ability to form coordination bonds with zinc ions in the enzyme's active site and interact with the active site's amino acid residues . this compound demonstrates synergistic inhibitory activity against MBLs NDM-1 and VIM-2 produced by clinical strains in phenotypic tests using different carbapenems .

In the enzyme-inhibitor (EI) complex, a catalytic OH- species is located between zinc cations, and its position is occupied by the –S- group of this compound. The OH- forms a hydrogen bond with the Asp124 in the enzyme-substrate (ES) complex, whereas the proton is transferred simultaneously from the –SH group to the Asp124 along the hydrogen bond in the EI complex. In the EI complex, Lys211 interacts with the sulfate of this compound and similarly forms a hydrogen bond with the carboxylate of meropenem in the ES .

A study demonstrated that this compound effectively inhibits the hydrolysis of meropenem by recombinant MBL NDM-1 with an inhibition constant () of 16.7 µM, comparable to other known inhibitors such as D-captopril.

Inhibitory Effects of this compound Compared to Other Compounds :

| Compound | (µM) | Mechanism |

|---|---|---|

| This compound | 16.7 | Competitive inhibition |

| D-captopril | 7.9 | ACE inhibitor |

| L-captopril | 202 | ACE inhibitor |

This compound and Metal Complex Formation

This compound can form complexes with various metals. The synthesis of this compound can be achieved through the reaction of 2,3-dimercaptopropane-1-sulfonic acid with various metal salts to form stable metal complexes. this compound's thiol groups enable it to effectively bind to heavy metals through coordination bonds.

This compound Heavy metal chelation

The mechanism of action of this compound is rooted in its chemical structure, which allows it to bind to heavy metals in the body . Active sulfhydryl groups enter into reactions with thiol poisons present in blood and tissues, form non-toxic complexes with them eliminated with urine. The poisons fixation results in the body enzyme systems changed under the poisons effect functions restoration. It is efficient as an antidote in case of intoxications by arsenic and heavy metals salts .

科学研究应用

二巯基丙醇具有广泛的科学研究应用。在化学方面,它用作螯合剂,用于研究金属结合特性和开发新型金属基药物。在生物学方面,二巯基丙醇用于研究重金属毒性的影响并开发治疗金属中毒的方法。在医学方面,二巯基丙醇用作重金属中毒的解毒剂,并作为血液透析的辅助剂,用于治疗因汞盐引起的肾衰竭患者 。在工业方面,二巯基丙醇用于处理含重金属的工业废水以及从矿石中回收贵金属 .

作用机制

二巯基丙醇通过与重金属形成稳定的配合物而发挥作用,这些配合物随后通过肾脏排出。二巯基丙醇中的巯基与血液和组织中存在的巯基毒物反应,形成无毒的配合物,这些配合物随尿液排出。这种对毒物的结合导致受毒物影响的酶系统的恢复 。该作用机制类似于络合剂,其中活性巯基在解毒过程中起着至关重要的作用 .

相似化合物的比较

二巯基丙醇通常与其他螯合剂如二巯基丙醇和依替米酸进行比较。二巯基丙醇比二巯基丙醇更易溶于水,毒性更低 虽然依替米酸在治疗铅中毒方面有效,但二巯基丙醇具有更广泛的应用范围,包括治疗汞和砷中毒 。这些独特的特性使二巯基丙醇成为各个领域中的一种用途广泛且有价值的化合物。

生物活性

Unithiol, chemically known as 2,3-dimercaptopropane-1-sulfonate (DMPS), is a thiol-containing compound primarily recognized for its role as an antidote against heavy metal poisoning. However, recent research has expanded its potential applications, particularly in the realms of antibiotic resistance and snakebite envenoming. This article delves into the biological activity of this compound, highlighting its mechanisms, pharmacokinetics, and clinical implications based on diverse studies.

This compound functions primarily through its thiol groups, which can chelate heavy metals and inhibit metallo-β-lactamases (MBLs). MBLs are enzymes produced by certain bacteria that confer resistance to β-lactam antibiotics by hydrolyzing them. This compound has been shown to act as a competitive inhibitor of MBLs like NDM-1 and VIM-2, which are associated with significant clinical challenges in treating infections caused by resistant Gram-negative bacteria.

Inhibition of Metallo-β-Lactamases

A study demonstrated that this compound effectively inhibits the hydrolysis of meropenem by recombinant MBL NDM-1 with an inhibition constant () of 16.7 µM, comparable to other known inhibitors such as D-captopril . The following table summarizes the inhibitory effects of this compound compared to other compounds:

| Compound | (µM) | Mechanism |

|---|---|---|

| This compound | 16.7 | Competitive inhibition |

| D-captopril | 7.9 | ACE inhibitor |

| L-captopril | 202 | ACE inhibitor |

Pharmacokinetics

This compound's pharmacokinetic profile has been evaluated in several studies. Key parameters include:

- Cmax (Maximum Concentration) : Varies based on the route of administration; for instance, a study reported a Cmax of 11.9 µM after a single oral dose of 300 mg .

- Tmax (Time to Maximum Concentration) : Approximately 3.7 hours post-administration for oral doses .

- Half-life : Ranges from 1.8 hours for the parent drug to about 20 hours for total this compound in disulfide forms .

Snakebite Envenoming

Recent trials have explored the repurposing of this compound for treating snakebite envenoming, particularly in regions where traditional antivenoms are scarce or expensive. The TRUE-1 trial assessed its safety and pharmacokinetics in healthy Kenyan adults. The findings indicated that this compound is likely safer than conventional antivenoms and demonstrates broad activity against various snake venoms .

Key Findings from TRUE-1 Trial:

| Study Reference | Participants | Dose | Main Findings |

|---|---|---|---|

| Maiorino et al., 1991 | 10 male volunteers | 300 mg oral single dose | Rapid metabolism to disulfide forms; Cmax 11.9 µM, Tmax 3.7 hours |

| Hurlbut et al., 1994 | 5 volunteers | 3 mg/kg IV single dose | >80% transformed to disulfide forms within 15 minutes; elimination half-life of parent drug is 1.8 hours |

Case Studies and Research Findings

Several case studies have documented the effectiveness of this compound in various clinical scenarios:

- Heavy Metal Poisoning : this compound has been effectively used in cases of arsenic, mercury, and lead poisoning, demonstrating significant detoxification capabilities.

- Antibiotic Resistance : In vitro studies have shown that this compound enhances the efficacy of carbapenems against MBL-producing strains of Klebsiella pneumoniae and Pseudomonas aeruginosa, indicating potential for combination therapy in resistant infections .

属性

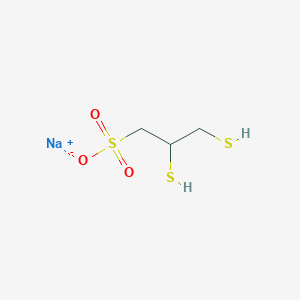

IUPAC Name |

sodium;2,3-bis(sulfanyl)propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3S3.Na/c4-9(5,6)2-3(8)1-7;/h3,7-8H,1-2H2,(H,4,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGGPAWQCCGEWTJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CS(=O)(=O)[O-])S)S.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NaO3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

74-61-3 (parent cpd) | |

| Record name | Unithiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004076022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40958410 | |

| Record name | Sodium 2,3-bis(sulfanyl)propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | 2,3-Dimercapto-1-propanesulfonic acid sodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10564 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4076-02-2, 37260-06-3 | |

| Record name | Unithiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004076022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2,3-bis(sulfanyl)propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2,3-dimercaptopropanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM 2,3-DIMERCAPTO-1-PROPANESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/690VN2L7TK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。